(R)-2-Amino-4-methoxy-4-oxobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFUVVWOMLLP-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid
The stereoselective synthesis of this compound is paramount for obtaining the pure enantiomer required for various scientific applications. Methodologies are designed to control the three-dimensional arrangement of atoms at the chiral center, leading directly to the desired (R)-configuration.
Asymmetric Synthesis from Precursors
Asymmetric synthesis involves converting achiral starting materials into chiral products. nih.gov These methods often utilize a chiral auxiliary or reagent to influence the stereochemical outcome of the reaction. For the synthesis of unnatural α-amino acids like the target compound, a common strategy involves the use of a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org This approach allows for the creation of functionalized unnatural α-amino acids through an atom-economical, redox-neutral process. rsc.org Another technique employs chiral auxiliaries, such as a pseudoephedrine derivative, to direct the stereospecific alkylation of a precursor, which is then followed by the removal of the auxiliary to yield the enantiopure product. researchgate.net
A generalized scheme for this process can be represented by the diastereoselective alkylation of a nickel(II) complex containing a glycine (B1666218) Schiff base and a chiral auxiliary. This complex is alkylated, and subsequent disassembly provides the target amino acid on a multigram scale. nih.gov
Table 1: Representative Asymmetric Synthesis Approaches
| Precursor Type | Chiral Influence | Key Transformation | Typical Outcome |
|---|---|---|---|
| Glycine Schiff Base | Chiral Auxiliary (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) | Diastereoselective Alkylation | High diastereomeric excess |
Enantioselective Approaches Utilizing Chiral Catalysis
Enantioselective catalysis is a highly efficient method for asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product from a prochiral substrate. nih.gov Chiral Brønsted acids, such as Chiral Phosphoric Acids (CPAs), have proven to be powerful catalysts for a wide range of enantioselective transformations. researchgate.net These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a reactant to one face of the molecule over the other.
For instance, photoredox catalysis combined with a chiral catalyst can facilitate stereoselective reactions under mild conditions. researchgate.net An iridium photocatalyst paired with a CPA can enable enantioselective Minisci-type addition reactions to generate chiral amino compounds. researchgate.net While not specifically detailed for this compound in the provided results, this methodology represents a state-of-the-art approach for synthesizing chiral amino acids.
Table 2: Examples of Chiral Catalysis Systems
| Catalyst Type | Reaction Class | Mechanism |
|---|---|---|
| Chiral Phosphoric Acid (CPA) | Brønsted Acid Catalysis | Protonation/Hydrogen Bonding |
| Iridium Photocatalyst / CPA | Synergistic Catalysis | Single-Electron Transfer within a Chiral Environment |
Derivatization from L-Aspartic Acid or its Derivatives with Stereochemical Inversion
A common and practical route to this compound involves starting with its naturally abundant and inexpensive enantiomer, L-Aspartic acid ((S)-2-aminobutanedioic acid). This approach necessitates an inversion of the stereochemistry at the α-carbon.
The initial step in this pathway is the transformation of L-Aspartic acid into a suitable intermediate where the stereocenter can be inverted. This typically involves protecting the amino and carboxylic acid functional groups. For example, the amino group can be converted into a good leaving group, or the molecule can be cyclized into a derivative that facilitates stereochemical inversion. Computational studies have explored the feasibility of stereoinversion in aspartic acid through various intramolecular proton or hydrogen shifts, which could lead to the formation of achiral stationary points or transient zwitterionic intermediates like an ammonium (B1175870) ylide species. researchgate.net
Stereochemical inversion is often achieved via a substitution reaction at the chiral center that proceeds with an inversion of configuration, such as a Walden inversion (S_N2 mechanism). To facilitate this, the α-amino group of the protected L-aspartic acid derivative is first converted into a suitable leaving group. The subsequent attack by a nucleophile from the backside forces the inversion of the stereocenter from (S) to (R).
Another theoretical pathway involves intramolecular hydrogen transfer. researchgate.net Computational models suggest that a 1,2-hydrogen shift from the amino group to the α-carbon could lead to a zwitterionic intermediate. researchgate.net While this specific intermediate might be unstable, subsequent reprotonation from the opposite face could result in the inverted (R)-enantiomer. researchgate.net These computational explorations provide a framework for understanding the mechanistic pathways that could be exploited for stereoinversion. researchgate.net
Resolution of Racemic Mixtures for (R)-Enantiomer Isolation
An alternative to asymmetric synthesis is the preparation of a racemic mixture of 2-amino-4-methoxy-4-oxobutanoic acid, followed by the separation of the (R) and (S) enantiomers. This process is known as chiral resolution. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org
The most common method for resolution involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction creates a mixture of two diastereomeric salts. libretexts.org
(R)-acid + (R)-base → (R,R)-diastereomeric salt
(S)-acid + (R)-base → (S,R)-diastereomeric salt
Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.org Once the (R,R)-diastereomeric salt is isolated, the chiral base is removed by an acid-base extraction, yielding the pure this compound. libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org A similar principle applies to resolving racemic bases using a chiral acid. libretexts.org The resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid provides a practical example of this technique being successfully applied to a related compound. nih.gov
Table 3: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent Class | Example | Principle of Separation |
|---|---|---|
| Natural Alkaloids | Brucine, Strychnine, Quinine | Formation of diastereomeric salts with differential solubility |
| Synthetic Chiral Amines | (R)-1-Phenylethanamine | Formation of diastereomeric salts with differential solubility |
Enzymatic Kinetic Resolution in Organic Solvents
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, in particular, offers high selectivity under mild conditions. In the context of producing enantiomerically pure aspartic acid esters, enzymes like proteases and lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester mixture. nih.gov
The process typically starts with a racemic mixture of dimethyl aspartate. An enzyme, often a lipase (B570770) or a protease such as subtilisin or α-chymotrypsin, is introduced in an organic solvent. nih.gov The enzyme selectively catalyzes the hydrolysis of the ester group of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (the desired R-enantiomer) largely unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated based on their different chemical properties, yielding the enantioenriched this compound. The use of organic solvents is often crucial for solubilizing the substrates and modulating enzyme activity and selectivity.
| Enzyme Class | Example Enzyme | Typical Reaction | Selectivity |
| Proteases | Subtilisin, α-Chymotrypsin | Enantioselective hydrolysis of one ester enantiomer | High for specific amino acid esters nih.gov |
| Lipases | Pseudomonas sp. Lipase (PSL) | Enantioselective acylation or hydrolysis | Effective for resolving various racemic compounds wikipedia.org |
This table provides examples of enzyme classes used in kinetic resolutions.
Diastereomeric Salt Formation and Separation
A classic and robust method for resolving racemic mixtures is the formation of diastereomeric salts. libretexts.org This technique relies on the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org
In this approach, a racemic mixture of an amino acid ester, such as dimethyl aspartate, is treated with an enantiomerically pure chiral resolving agent, which is typically a chiral acid or base. libretexts.org The reaction between the racemic amine and the chiral acid (or vice versa) produces a mixture of two diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize out of the solution. For instance, resolving racemic phenylalanine methyl ester has been achieved using resolving agents like (R)-mandelic acid or L-valine, where the resulting diastereomeric salt complexes precipitate at different rates. nih.govresearchgate.net After separation of the crystallized diastereomer by filtration, the chiral resolving agent is cleaved, yielding the enantiomerically pure amino acid ester.
| Resolving Agent Type | Example | Mechanism | Separation Method |
| Chiral Acid | (R)-Mandelic Acid | Forms diastereomeric salts with the amino group | Fractional Crystallization nih.gov |
| Chiral Amino Acid | L-Valine | Forms diastereomeric salts | Preferential Precipitation nih.gov |
| Natural Alkaloids | Brucine, Strychnine | Forms diastereomeric salts with acidic groups | Fractional Crystallization libretexts.org |
This table illustrates common resolving agents and the principles behind their use.
Esterification and Protecting Group Strategies in Synthesis
The chemical synthesis involving this compound necessitates precise control over its multiple functional groups. Esterification and the use of protecting groups are fundamental to achieving this control.
Regioselective Methyl Esterification Techniques
Regioselective esterification—the selective reaction at one of two or more similar functional groups—is a significant challenge in the synthesis of aspartic acid derivatives. To prepare this compound, the side-chain (β) carboxyl group must be esterified while the α-carboxyl group remains free or is protected by a different group.
One effective strategy involves the temporary protection of the α-amino and α-carboxyl groups. This can be achieved by forming a 5-oxazolidinone (B12669149) ring from N-benzyloxycarbonyl (CBZ)-L-aspartic acid. jst.go.jp With the α-carboxyl group masked within the ring structure, the side-chain carboxyl is available for esterification. Subsequent acidolysis can then deprotect both the α-carboxyl and α-amino groups. nih.gov Alternatively, direct esterification of L-aspartic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst like p-toluenesulfonic acid can yield dibenzyl esters, which can then be selectively debenzylated at one position under specific conditions. acs.org The use of catalysts such as sulfuric acid or chlorotrimethylsilane (B32843) has also been explored to promote selective esterification. nih.govacs.org
Orthogonal Protecting Group Strategies for Amino and Carboxyl Functions
In complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential. nih.govresearchgate.net Orthogonality refers to the ability to remove one type of protecting group under specific conditions without affecting other protecting groups present in the molecule. organic-chemistry.orgbiosynth.com
For aspartic acid derivatives, this means the α-amino group, the α-carboxyl group, and the side-chain (β) carboxyl group can be independently addressed. The most prevalent orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.de Here, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl is protected with the acid-labile tert-butyl (tBu) ester. iris-biotech.deiris-biotech.de Another common approach is the Boc/Bzl strategy, where the acid-labile tert-butyloxycarbonyl (Boc) group protects the amine and the hydrogenolysis-labile benzyl (Bzl) group protects the carboxyl function. researchgate.net The choice of protecting group for the β-carboxyl is critical to prevent side reactions like aspartimide formation, a problem that can be mitigated by using sterically bulky ester groups. iris-biotech.denih.gov
| Protecting Group | Functionality Protected | Cleavage Condition | Orthogonal Partner (Example) |
| Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de | tBu (acid-labile) |
| Boc | α-Amino | Strong Acid (e.g., TFA) youtube.com | Bzl (hydrogenolysis) |
| tBu (tert-Butyl) | Side-chain Carboxyl | Strong Acid (e.g., TFA) iris-biotech.de | Fmoc (base-labile) |
| Bzl (Benzyl) | Side-chain Carboxyl | Catalytic Hydrogenolysis (H₂/Pd-C) organic-chemistry.org | Boc (acid-labile) |
| Alloc (Allyloxycarbonyl) | α-Amino | Pd(0) catalyst researchgate.netacs.org | tBu (acid-labile) |
This table summarizes key orthogonal protecting groups used in the synthesis of aspartic acid derivatives.
Synthesis of Complex Derivatives and Analogs
This compound is a valuable chiral precursor for the synthesis of a wide range of more complex molecules, particularly peptides and their analogs.
A prominent example of its application is in the industrial synthesis of the artificial sweetener Aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). wikipedia.org The synthesis involves the coupling of an N-protected derivative of this compound (or a related protected L-aspartic acid) with L-phenylalanine methyl ester. nih.gov The stereochemistry of the aspartic acid component is crucial for the sweet taste of the final product.
Beyond dipeptides, this compound is used to create constrained analogs for drug discovery research. For example, analogs of 2-amino-4-phosphonobutanoic acid (AP4), a glutamate (B1630785) receptor ligand, have been synthesized to probe the bioactive conformations of neurotransmitters. nih.gov Furthermore, it can be incorporated into larger peptides or used as a scaffold to build peptide mimetics, where the ester bond might be modified or the peptide backbone altered to enhance stability or biological activity. oup.comacs.orgnih.gov The synthesis of these complex derivatives relies heavily on the protecting group strategies discussed previously to ensure that chemical bonds are formed at the correct positions. acs.org
Peptide Coupling Reactions Utilizing this compound as a Building Block
This compound is a fundamental component in the assembly of peptides, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com For integration into a growing peptide chain, its α-amino group is typically protected, most commonly with a fluorenylmethyloxycarbonyl (Fmoc) group, to form Fmoc-L-aspartic acid β-methyl ester. chemimpex.com This protection strategy prevents unwanted side reactions at the amino group while the α-carboxylic acid is activated for coupling.
The use of the β-methyl ester is strategic. Aspartic acid residues are notoriously prone to a significant side reaction during peptide synthesis: the formation of a succinimide (B58015) ring, known as an aspartimide. researchgate.net This intramolecular cyclization can lead to the formation of β-aspartyl peptides, which are impurities that are difficult to separate from the desired α-aspartyl product. While using the β-methyl ester does not entirely prevent this, it is part of the broader chemical strategy to manage this challenge. The stability and compatibility of Fmoc-L-aspartic acid β-methyl ester with a wide range of coupling reagents make it a valuable asset for creating peptides with precise amino acid sequences for research and pharmaceutical development. chemimpex.com
Peptide bond formation requires the activation of the α-carboxylic acid group of the N-protected aspartic acid derivative. This is achieved using various coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the adjacent amino acid. uniurb.ityoutube.com The choice of coupling reagent is critical for ensuring high yields, minimizing racemization, and suppressing side reactions.
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example Reagent Name | Abbreviation |
|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | |
| Aminium/Uronium Salts | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |
| (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HDMC |
This table presents a selection of common coupling reagents used in peptide synthesis. The choice of reagent depends on the specific requirements of the synthetic sequence, such as the need to couple sterically hindered amino acids or to minimize racemization. bachem.com
Preparation of Substituted Aspartic Acid Derivatives
The chiral scaffold of this compound is an excellent starting point for the synthesis of a variety of substituted aspartic acid derivatives. These derivatives are valuable in medicinal chemistry and as intermediates for more complex targets. The synthetic modifications can be targeted at the α-amino group, the α-carboxylic acid, or the β-carbon.
One common modification is the protection or derivatization of the α-amino group. For instance, reacting L-Aspartic acid β-methyl ester hydrochloride with benzyl chloroformate in the presence of a base like sodium carbonate yields N-Cbz-L-Aspartic acid β-methyl ester. jchps.com This N-protected derivative can then be used in further synthetic steps where the free α-carboxylic acid is the desired reactive site. jchps.com
Enzymatic methods have also been developed for creating substituted aspartic acids with high stereoselectivity. Methylaspartate ammonia (B1221849) lyase (MAL) can catalyze the conjugate addition of various nitrogen nucleophiles to fumaric acids. rsc.orgresearchgate.net This enzyme, which naturally uses ammonia, can accept other nucleophiles like methylamine (B109427) and hydrazine. researchgate.net This process allows for the enantiospecific synthesis of N-substituted aspartic acids and 3-alkylaspartic acids. rsc.orgresearchgate.net Engineered methylaspartate ammonia lyases have been used for both the kinetic resolution and asymmetric synthesis of valuable 3-substituted aspartic acids, offering a green alternative to traditional chemical methods. nih.gov
Table 2: Examples of Substituted Aspartic Acid Derivatives
| Starting Material | Reagent(s) | Type of Substitution | Product |
|---|---|---|---|
| L-Aspartic acid β-methyl ester hydrochloride | Benzyl chloroformate, Sodium carbonate | N-protection | N-Cbz-L-Aspartic acid β-methyl ester jchps.com |
| Mesaconic acid | Methylamine, Methylaspartase | N-substitution | N-methyl-(2S,3S)-3-methylaspartic acid researchgate.net |
| Mesaconic acid | Hydrazine, Methylaspartase | N-substitution | N-hydrazino-(2S,3S)-3-methylaspartic acid rsc.org |
| Fumaric acid | Hydroxylamine, Methylaspartase | N-substitution | N-hydroxyamino-succinic acid rsc.org |
This table showcases the versatility of aspartic acid and its analogs in generating substituted derivatives through both chemical and enzymatic approaches.
Homologation and Modification for Novel Chiral Scaffolds
Beyond simple substitutions, this compound and its parent compound, L-aspartic acid, are used to construct entirely new and complex chiral scaffolds. These novel structures often possess unique biological activities or serve as key intermediates for pharmaceuticals.
A notable example is the synthesis of β-amino acids containing a chemically versatile aziridine (B145994) ring. nih.gov Starting from a fully protected L-aspartic acid, a synthetic strategy can be employed that involves introducing an alkyl group at the β-position. Following this alkylation, the α-carboxylate and α-amino groups are utilized to construct the aziridine ring. This is achieved by reducing the α-carboxylate to the corresponding alcohol, which then undergoes an intramolecular cyclization with the N-protected amino group to form the strained three-membered aziridine heterocycle. nih.gov Subsequent removal of the protecting groups yields the target 2-alkyl-3,4-iminobutanoic acids. This multi-step transformation converts the initial α-amino acid framework into a constrained β-amino acid, a valuable scaffold in medicinal chemistry. nih.gov
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is another powerful tool. The Arndt-Eistert homologation, a classic method for converting a carboxylic acid to its next higher homolog, can be applied to α-amino acids to generate β-amino acids. illinois.edu This sequence typically involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (like water, alcohol, or an amine) to yield the homologated acid, ester, or amide. Applying such strategies to aspartic acid derivatives opens pathways to novel chiral building blocks that are one carbon longer than the starting material.
Synthesis of β-amino acid derivatives from Aspartic Acid Equivalents
The conversion of α-amino acids into β-amino acids is a significant transformation, as β-amino acids are crucial components of β-peptides and numerous pharmaceuticals. L-aspartic acid is a readily available and cost-effective chiral starting material for these syntheses.
One innovative approach involves using a Weinreb amide derivative of L-aspartic acid as a key intermediate. researchgate.net A novel synthetic route to a chiral β-amino acid derivative, a key intermediate for the DPP-IV inhibitor Sitagliptin, was developed using this strategy. The synthesis begins with L-aspartic acid, which is converted in four steps to an N-Boc protected Weinreb amide derivative. This intermediate then undergoes a Grignard reaction with 2,4,5-trifluorophenyl magnesium bromide. A subsequent reduction of the resulting ketone yields the target β-amino acid derivative, with the original stereochemistry from L-aspartic acid being preserved throughout the sequence. researchgate.net
Another general strategy for the homologation of α-amino acids to β²-amino acids involves the Reformatsky reaction. organic-chemistry.org This method uses a Mannich-type iminium electrophile to achieve the carbon-carbon bond formation, providing an efficient route to β²-amino acids, which are important peptidomimetic candidates. organic-chemistry.org These methods highlight how the chiral information embedded in this compound can be effectively transferred to create more complex and synthetically valuable β-amino acid structures.
Table 3: Synthesis of a Chiral β-Amino Acid via Grignard Reaction
| Step | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | L-aspartic acid | Boc₂O, Triethylamine | (S)-2-(Boc-amino)succinic acid |
| 2 | (S)-2-(Boc-amino)succinic acid | Methanol | (S)-2-(Boc-amino)-4-methoxy-4-oxobutanoic acid researchgate.net |
| 3 | (S)-2-(Boc-amino)-4-methoxy-4-oxobutanoic acid | N,O-Dimethylhydroxylamine, EDC, HOBt | N-Boc-Asp(β-OMe)-N'-methoxy-N'-methylamide |
| 4 | N-Boc-Asp(β-OMe)-N'-methoxy-N'-methylamide | 2,4,5-trifluorophenyl magnesium bromide | N-Boc protected amino ketone |
| 5 | N-Boc protected amino ketone | Reduction (e.g., NaBH₄) | (3R)-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid methyl ester researchgate.net |
This table outlines the key transformations in the synthesis of a chiral β-amino acid derivative, demonstrating the use of an aspartic acid equivalent in a multi-step sequence. researchgate.net
Biochemical Roles and Metabolic Pathways
Enzymatic Interactions and Biotransformations
The enzymatic machinery of biological systems is highly specific, yet can sometimes accommodate structurally similar molecules. The interactions of (R)-2-Amino-4-methoxy-4-oxobutanoic acid with various enzymes are critical to its biological function.
Aspartyl aminopeptidases are a class of enzymes that exhibit a preference for cleaving peptide bonds at the N-terminus where an acidic amino acid, such as aspartic or glutamic acid, is located. Research has shown that these enzymes can be highly active with L-aspartic acid β-methyl ester. While the stereospecificity of these enzymes can be stringent, some D-stereospecific aminopeptidases are known to hydrolyze D-amino acid esters. wikipedia.org This suggests that this compound could potentially serve as a substrate for a D-stereospecific aminopeptidase. The specificity of such enzymes is crucial for the controlled degradation of peptides and the regulation of their biological activity.
The ester linkage in this compound is susceptible to enzymatic hydrolysis, a reaction that would yield D-aspartic acid and methanol. Studies on the metabolism of aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) have demonstrated that the ester bond is readily hydrolyzed in the intestine. nih.gov By analogy, it is plausible that this compound undergoes similar enzymatic hydrolysis.
Furthermore, D-aspartate oxidase, an enzyme that degrades D-aspartate, has been shown to oxidize D-aspartate-dimethyl-ester. nih.gov This indicates that the methyl ester group does not prevent the enzyme from recognizing and acting upon the D-aspartate core. This enzymatic action would ultimately lead to the formation of oxaloacetate, ammonia (B1221849), and hydrogen peroxide. wikipedia.org
Table 1: Potential Enzymatic Reactions Involving this compound
| Reaction Type | Potential Enzyme Class | Potential Products |
|---|---|---|
| Hydrolysis | D-stereospecific aminopeptidase, Esterase | D-Aspartic acid, Methanol |
| Oxidation | D-Aspartate oxidase | Oxaloacetate, Ammonia, Hydrogen peroxide |
| Transesterification | Lipase (B570770), Protease | D-Aspartic acid ester (with a different alcohol) |
While this compound contains a methyl group, it is not typically considered a direct methyl donor in biological methylation reactions. The primary methyl donor in most biological systems is S-adenosyl-L-methionine (SAM). However, there is an indirect link to methylation processes. D-aspartate can be converted to N-methyl-D-aspartate (NMDA), a crucial neurotransmitter, through a reaction catalyzed by a methyltransferase where SAM provides the methyl group. nih.govresearchgate.net Therefore, if this compound is first hydrolyzed to D-aspartate, it can then serve as a precursor for the synthesis of a methylated compound.
Integration into Metabolic Cycles and Biosynthetic Pathways
As a derivative of an amino acid, this compound has the potential to be integrated into central metabolic pathways, particularly after its initial biotransformation.
Upon hydrolysis to D-aspartic acid, the compound enters the realm of D-amino acid metabolism. The primary enzyme responsible for the catabolism of D-aspartate is D-aspartate oxidase, which converts it to oxaloacetate. nih.gov This connects the metabolism of this D-amino acid derivative to the central carbon metabolism.
Aspartate is a key molecule that links several metabolic pathways, including the urea (B33335) cycle and gluconeogenesis. nih.govwikipedia.org It serves as the source of one of the two nitrogen atoms in urea and can be converted to oxaloacetate, a direct precursor for glucose synthesis in gluconeogenesis. researchgate.netlibretexts.orglibretexts.org
The conversion of D-aspartate (derived from the hydrolysis of this compound) to oxaloacetate by D-aspartate oxidase provides a direct entry point into these pathways. wikipedia.org Oxaloacetate can then be utilized in the mitochondrial or cytosolic compartments for either gluconeogenesis or to be transaminated back to L-aspartate for the urea cycle. nih.govwikipedia.orgnews-medical.netssiem.org
Table 2: Key Metabolic Intermediates and their Roles
| Compound | Precursor (from article context) | Metabolic Pathway | Role |
|---|---|---|---|
| This compound | N/A | Initial Metabolism | Substrate for hydrolysis/oxidation |
| D-Aspartic acid | This compound (via hydrolysis) | Amino Acid Metabolism | Precursor for oxaloacetate and NMDA |
| Oxaloacetate | D-Aspartic acid (via oxidation) | Gluconeogenesis, Urea Cycle, Citric Acid Cycle | Precursor for glucose, intermediate in urea and citric acid cycles |
| N-Methyl-D-aspartate (NMDA) | D-Aspartic acid (via methylation) | Neurotransmitter Synthesis | Excitatory neurotransmitter |
Involvement in Malate-Aspartate Shuttle (as Aspartate derivative)
The malate-aspartate shuttle is a critical system for transferring reducing equivalents, in the form of NADH, from the cytosol into the mitochondrial matrix for oxidative phosphorylation. wikipedia.org This process is essential in tissues with high aerobic energy demands, such as the heart, liver, and brain. nih.gov The shuttle involves the interconversion of malate (B86768) and oxaloacetate and the transport of aspartate and glutamate (B1630785) across the inner mitochondrial membrane. wikipedia.org
Aspartate plays a crucial role in this shuttle. Within the mitochondrial matrix, oxaloacetate is transaminated by aspartate aminotransferase to form aspartate. nih.gov This newly synthesized aspartate is then transported out into the cytosol in exchange for glutamate. wikipedia.org In the cytosol, aspartate is converted back to oxaloacetate, completing the cycle. The efficiency of this shuttle ensures the continuous regeneration of NAD+ in the cytosol, which is necessary for glycolysis to proceed. wikipedia.org
The introduction of a methyl group to the side-chain carboxyl of D-aspartate, forming this compound, could potentially modulate the activity of the malate-aspartate shuttle. This modification might affect the binding of the molecule to the aspartate-glutamate carrier, a key protein in the shuttle. Studies on such derivatives are valuable for understanding the structural requirements of the transporter and for developing tools to probe the shuttle's function.
Key Components of the Malate-Aspartate Shuttle
| Component | Location | Function |
| Malate Dehydrogenase (MDH1) | Cytosol | Reduces oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.org |
| Malate-α-ketoglutarate antiporter | Inner Mitochondrial Membrane | Imports malate into the matrix and exports α-ketoglutarate to the cytosol. |
| Malate Dehydrogenase (MDH2) | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing NAD+ to NADH. |
| Aspartate Aminotransferase (AST) | Mitochondrial Matrix & Cytosol | Interconverts oxaloacetate and glutamate with aspartate and α-ketoglutarate. nih.gov |
| Glutamate-Aspartate antiporter | Inner Mitochondrial Membrane | Exports aspartate from the matrix and imports glutamate into the matrix. wikipedia.org |
Precursor for Purine (B94841) Biosynthesis (as Aspartate derivative)
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that provides the building blocks for DNA and RNA. Aspartate is a direct precursor in this process, contributing one of the nitrogen atoms to the purine ring structure. Specifically, the amino group of aspartate is incorporated into the intermediate succinylaminoimidazole carboxamide ribonucleotide (SAICAR) in a reaction catalyzed by SAICAR synthetase.
Bioconjugation and Biological Probe Development
The chemical structure of this compound lends itself to various applications in bioconjugation and the development of biological probes for studying cellular processes.
Radiolabeling Strategies for Biochemical Tracking
Radiolabeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Aspartate and its derivatives can be labeled with various isotopes to track their involvement in metabolic pathways. For instance, a method for the isotopic labeling of isoaspartic acid with ¹⁸O has been developed that involves the specific methylation of the isoaspartyl peptide by protein isoaspartate methyltransferase, followed by hydrolysis in ¹⁸O-water. nih.govresearchgate.net This process results in a 2 Da mass shift that can be detected by mass spectrometry, allowing for the sensitive and specific detection of this modification. nih.govresearchgate.net
While this specific method is for isoaspartic acid, similar principles could be applied to this compound. The methyl ester group could be a site for introducing a radiolabel, or the entire molecule could be synthesized with a radioactive isotope such as ¹⁴C or ³H. Such radiolabeled probes would be invaluable for studying its uptake, distribution, and metabolism, and for investigating its interaction with transporters and enzymes involved in the malate-aspartate shuttle and purine biosynthesis.
Development of Enzyme Inhibitors or Modulators Based on Derivatives
The core structure of aspartic acid serves as a template for the design of inhibitors and modulators for a variety of enzymes. By modifying the structure of aspartate, researchers can create molecules that bind to the active site of an enzyme and block its activity.
One example is the development of inhibitors for aspartate N-acetyltransferase (ANAT), an enzyme that produces N-acetyl-l-aspartate (NAA). nih.gov The accumulation of NAA is associated with Canavan disease, a fatal neurological disorder. nih.gov Researchers have synthesized bisubstrate analog inhibitors of ANAT based on the structure of aspartate, which have shown high binding affinity. nih.gov
Furthermore, aspartic proteases, a class of enzymes that use two aspartic acid residues in their active site for catalysis, are important drug targets. cambridgemedchemconsulting.comyoutube.com Inhibitors of these enzymes, such as those for HIV protease, have been designed based on the structure of the peptide substrate, which includes aspartate or aspartate-like moieties. cambridgemedchemconsulting.comyoutube.com
Derivatives of D-aspartic acid, such as D-hydrazinosuccinate, have also been shown to be potent inhibitors of aspartate aminotransferase. nih.gov These findings highlight the potential of this compound and similar derivatives as starting points for the rational design of novel enzyme inhibitors with therapeutic potential.
Examples of Enzyme Inhibition by Aspartate Derivatives
| Enzyme | Inhibitor Type | Significance |
| Aspartate N-acetyltransferase (ANAT) | Bisubstrate analog inhibitors | Potential treatment for Canavan disease. nih.gov |
| HIV Protease (an aspartic protease) | Transition-state analogs | Antiviral therapy for HIV/AIDS. cambridgemedchemconsulting.comyoutube.com |
| Aspartate Aminotransferase | D-hydrazinosuccinate (D-aspartate derivative) | Tool for studying enzyme kinetics and mechanism. nih.gov |
Analytical Methodologies for Stereochemical Purity and Characterization
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatography is a fundamental tool for separating the enantiomers of chiral compounds like (R)-2-Amino-4-methoxy-4-oxobutanoic acid. The choice of chromatographic technique and the specific conditions are paramount for achieving accurate and reliable results.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal method for the enantiomeric separation of amino acids and their derivatives. nih.gov The technique relies on chiral stationary phases (CSPs) that interact differently with the R- and S-enantiomers, leading to their separation.
Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin (B1679390) A, have demonstrated broad selectivity for amino acids. sigmaaldrich.commst.edu These CSPs can operate in various modes, including reversed-phase, normal-phase, and polar organic, offering flexibility in method development. sigmaaldrich.commst.edu For instance, teicoplanin-based columns can effectively separate amino acid enantiomers using environmentally friendly mobile phases like water-ethanol mixtures. nih.gov The chiral recognition mechanism often involves a combination of interactions, including ionic, hydrogen bonding, and hydrophobic inclusion complexations. nih.gov
The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key application of chiral HPLC. wikipedia.org Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org Chiral HPLC allows for the direct measurement of the individual enantiomers, providing a more accurate determination of enantiomeric purity than older methods based on optical rotation. wikipedia.org Recent advancements have focused on developing methods compatible with mass spectrometry (LC-MS), which enhances sensitivity and selectivity. sigmaaldrich.com
Table 1: Exemplary Chiral HPLC Conditions for Amino Acid Derivative Separation
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Teicoplanin-based | nih.gov |
| Mobile Phase | Water-Ethanol (60:40, v/v) with 0.1% Acetic Acid | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Application | Direct enantioseparation of underivatized amino acids | nih.gov |
This table presents a representative set of conditions and is not exhaustive. Actual conditions may vary depending on the specific application and instrumentation.
Gas Chromatography (GC) coupled with chiral stationary phases is another powerful technique for the enantioselective analysis of amino acids. nih.govnih.gov A significant advantage of chiral GC is its high sensitivity and the potential for shorter analysis times compared to HPLC. sigmaaldrich.com However, a prerequisite for GC analysis of amino acids is their derivatization to increase volatility and improve chromatographic behavior. nih.govsigmaaldrich.com
The derivatization process typically involves two steps: esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.com For example, the carboxyl group can be methylated using methanolic HCl, and the amino group can be acetylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives, such as trifluoroacetyl derivatized cyclodextrins, coated onto a capillary column. sigmaaldrich.comgcms.cz The separation is based on the formation of transient diastereomeric complexes between the derivatized amino acid enantiomers and the chiral stationary phase. By combining the resolving power of a chiral column with the high selectivity of a mass spectrometer (GC-MS), it is possible to separate and quantify enantiomeric pairs of amino acids, even at low concentrations. nih.govresearchgate.net
Table 2: Typical Derivatization and GC Conditions for Chiral Amino Acid Analysis
| Step | Reagent/Condition | Purpose | Reference |
| Derivatization | 1. Methanolic HCl2. Trifluoroacetic Anhydride (TFAA) | 1. Esterification of carboxyl group2. Acylation of amino group | sigmaaldrich.com |
| GC Column | Chiral Capillary Column (e.g., Chirasil-L-Val) | Enantiomeric separation | nih.govresearchgate.net |
| Detection | Mass Spectrometry (MS) | Quantification and identification | nih.govresearchgate.net |
This table outlines a general procedure. Specific reagents and conditions can be optimized for different amino acids and sample matrices.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. iitg.ac.in In the context of this compound, TLC can be employed to track its synthesis or derivatization.
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or cellulose) and the mobile phase (a solvent or a mixture of solvents). iitg.ac.inreachdevices.com For amino acids and their derivatives, which are polar compounds, polar stationary phases are used. iitg.ac.in The choice of the eluent system is critical for achieving good separation. A common mobile phase for amino acid analysis on silica plates is a mixture of n-butanol, acetic acid, and water. reachdevices.com
After development, the separated spots are visualized. Since amino acids are typically colorless, a visualizing agent is required. Ninhydrin is a common reagent that reacts with most amino acids to produce a characteristic purple or yellow-orange color. iitg.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. iitg.ac.in While standard TLC is not suitable for enantiomeric separation, it is an invaluable tool for a quick assessment of reaction completion and purity.
Spectroscopic Characterization of Stereoisomers and Derivatives
Spectroscopic methods provide detailed information about the molecular structure and can be used to confirm the identity and stereochemistry of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, ¹H NMR would show distinct signals for the protons of the methoxy (B1213986) group, the methylene (B1212753) group (CH₂), and the methine group (CH). The chemical shifts of these protons are influenced by their neighboring functional groups. Similarly, ¹³C NMR would provide signals for the carbonyl carbons, the methoxy carbon, and the carbons of the butanoic acid backbone.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aspartic Acid Backbone
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-Carbon | ~3.9 | ~52 |
| β-Carbon | ~2.8 | ~36 |
| α-Carboxyl | - | ~173 |
| β-Carboxyl | - | ~174 |
These are approximate values for the parent aspartic acid and can vary for its methyl ester derivative. Data is based on typical ranges for amino acids.
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. nih.gov For this compound, which has a molecular weight of 147.13 g/mol , the mass spectrum would show a molecular ion peak corresponding to this mass. cymitquimica.com
Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used in MS. ucdavis.edu Under the high-energy conditions of a mass spectrometer, the molecular ion can fragment in predictable ways. libretexts.org The fragmentation of amino acids and their esters often involves the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.net For the methyl ester, loss of the methoxy group (OCH₃) or formaldehyde (B43269) (CH₂O) from the ester functionality can also be observed.
Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide even more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov While MS itself cannot distinguish between enantiomers, it can differentiate between isomers with different structures, such as aspartic acid and isoaspartic acid, based on their unique fragmentation patterns. nih.gov When coupled with a chiral separation technique like HPLC or GC, LC-MS or GC-MS becomes a powerful tool for both separation and identification. ucdavis.edunih.gov
Table 4: Common Neutral Losses Observed in the Mass Spectra of Amino Acids
| Neutral Loss | Mass (Da) | Corresponding Functional Group | Reference |
| H₂O | 18 | Carboxyl or Hydroxyl | researchgate.net |
| NH₃ | 17 | Amino | researchgate.net |
| CO | 28 | Carbonyl | libretexts.org |
| CO₂ | 44 | Carboxyl | researchgate.net |
| HCOOH | 46 | Carboxyl | nih.gov |
This table lists common fragmentation patterns and is not specific to a single compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups within a molecule. scispace.com The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. scispace.com This absorption provides a unique spectral fingerprint of the molecule. scispace.com For this compound, IR spectroscopy can confirm the presence of its key functional groups: the primary amine, the carboxylic acid, and the methyl ester.
The vibrational spectrum of aspartic acid and its derivatives has been studied using both experimental and computational methods. pmf.unsa.ba The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts. The primary amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations. The carboxylic acid group is identifiable by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The methyl ester group also has a characteristic C=O stretch, which may be distinct from that of the carboxylic acid, as well as C-O stretching vibrations.
Key expected vibrational modes for this compound are summarized in the table below, based on data from related aspartic acid structures. The exact position of these bands can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding. pmf.unsa.ba
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Primary Amine | N-H Stretch | 3500-3300 |
| Carbonyl (Ester) | C=O Stretch | ~1735 |
| Carbonyl (Acid) | C=O Stretch | ~1710 |
Optical Rotation and Circular Dichroism for Chiral Purity
Assessing the chiral purity of this compound is critical, as the biological activity of chiral molecules often resides in only one of its enantiomers. wikipedia.org Optical rotation and circular dichroism are two powerful techniques for this purpose.
Optical Rotation , measured using a polarimeter, quantifies the extent to which a chiral compound rotates the plane of polarized light. libretexts.org This property is known as optical activity. libretexts.org The two enantiomers of a chiral molecule, (R) and (S), will rotate light by an equal magnitude but in opposite directions. libretexts.org The specific rotation is a characteristic physical property of a chiral compound under defined conditions (concentration, solvent, path length, temperature, and wavelength). libretexts.org For this compound, measuring the specific rotation allows for the determination of its enantiomeric excess in a given sample. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will exhibit no optical rotation. libretexts.org
Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for the conformational analysis of chiral molecules and can be used for the quantitative determination of D- and L-amino acids in mixtures. nih.gov The resulting CD spectrum provides detailed information about the molecule's three-dimensional structure and stereochemistry. By creating a standard calibration curve, CD spectroscopy can be used to accurately determine the absolute concentrations of each enantiomer in a mixture, offering a precise method for assessing the chiral purity of this compound. nih.gov
Computational Chemistry and Spectroscopic Data Correlation
Computational chemistry provides theoretical insights that complement and help interpret experimental data. For this compound, computational methods are invaluable for understanding its conformational landscape and potential interactions with biological macromolecules.
Conformational Analysis and Theoretical Studies
The biological function of a flexible molecule like this compound is intimately linked to its accessible conformations. Theoretical conformational analysis, often performed using Density Functional Theory (DFT), can predict the most stable three-dimensional structures of the molecule in the gas phase or in solution. researcher.lifersc.org
Studies on closely related molecules, such as L-aspartic acid esters, have been conducted using high-level computational methods like ωB97X-D/aug-cc-pVTZ. rsc.org These theoretical evaluations have shown that the conformational preferences are determined by a combination of steric and hyperconjugative effects. rsc.orgresearchgate.net For instance, research on L-aspartic acid β-methyl ester revealed a preference for folded conformations stabilized by n→π* hyperconjugation between the ester carbonyl and the amino group. It was also found that intramolecular hydrogen bonding plays only a secondary role in determining the stability of the conformers for related amino esters. rsc.orgresearchgate.net Such computational analyses are crucial for building a comprehensive understanding of the structural dynamics of this compound. chemrxiv.org
Molecular Docking and Dynamics Simulations for Receptor Interactions
To understand how this compound might interact with biological targets such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.
Molecular Docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex. nih.govjksus.org The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a scoring function in kcal/mol. jksus.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular interactions. frontiersin.org Starting from a docked pose, MD simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding mode and any conformational changes that may occur upon binding. nih.gov Simulations on related systems, such as amyloid β peptides containing D-aspartic acid, have been used to investigate how the stereochemistry of an amino acid residue influences protein structure and aggregation. nih.gov These simulation methods are powerful tools for generating hypotheses about the biological function and mechanism of action of this compound. frontiersin.orgnih.gov
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Role as a Chiral Building Block in Drug Synthesis
Chirality is a fundamental concept in drug design, as the biological activity of a molecule can be highly dependent on its specific enantiomeric form. (R)-2-Amino-4-methoxy-4-oxobutanoic acid serves as a component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that synthetic chemists use to build complex target molecules with precise stereochemistry. mdpi.com This strategy is often more efficient than creating the desired stereocenter from scratch.
This compound, and its L-enantiomer (L-Aspartic acid β-methyl ester), are valuable non-canonical amino acid derivatives used in the synthesis of peptides and peptidomimetics. medchemexpress.comchemimpex.com In standard solid-phase peptide synthesis (SPPS), the compound can be incorporated into a growing peptide chain. chemimpex.comnih.gov The methyl ester on the side chain prevents the formation of a zwitterion, which can improve solubility in organic solvents used during synthesis. rsc.org
The resulting molecules, known as peptidomimetics, often exhibit improved therapeutic properties compared to their natural counterparts, such as enhanced stability against enzymatic degradation (proteolysis) and better bioavailability. chemimpex.com This is crucial for developing peptide-based drugs. For example, the complex antidiabetic medication Tirzepatide is a polypeptide analog that incorporates chemically modified amino acids to enhance its stability and therapeutic action. wikipedia.org The use of building blocks like this compound is central to creating such advanced therapeutics.
Carbapenems are a class of broad-spectrum β-lactam antibiotics often reserved for treating severe or multidrug-resistant bacterial infections. nih.gov The synthesis of these complex molecules is a significant challenge, particularly the establishment of the correct stereochemistry at multiple centers, which is vital for their antibacterial activity. nih.gov
Aspartic acid and its derivatives, including the β-methyl ester, are valuable starting materials from the chiral pool for carbapenem (B1253116) synthesis. mdpi.comnih.gov For instance, a practical synthesis of a C-2 side chain for a novel 1-β-methylcarbapenem, TA-949, was achieved starting from L-aspartic acid β-methyl ester hydrochloride. nih.gov The defined stereocenter of the aspartic acid derivative is used to control the stereochemistry of the final antibiotic product, demonstrating the compound's utility in generating potent anti-infective agents. nih.govnih.govnih.gov
Aspartic acid itself is an excitatory neurotransmitter, and its derivatives are logical starting points for the synthesis of compounds that interact with the central nervous system. L-Aspartic acid α-methyl ester is noted as a key intermediate in synthesizing pharmaceuticals that target neurological disorders. chemimpex.com While specific examples directly utilizing the (R)-β-methyl ester are less detailed in available literature, its structural similarity makes it a prime candidate for such applications. Polymer-drug conjugates derived from amino acids are being explored as potential treatments for neurodegenerative diseases by acting as cholinesterase inhibitors. acs.org The fundamental structure provided by aspartic acid esters is a key component in the design of these next-generation neurotherapeutics.
Recent research has highlighted the potential of aspartic acid derivatives in the treatment of liver fibrosis, a condition characterized by excessive scar tissue formation in the liver for which effective treatments are lacking. nih.govnih.gov Although L-aspartic acid has shown some hepatoprotective properties, its therapeutic efficacy is limited by poor physicochemical properties. nih.gov
To overcome this, researchers have designed and synthesized a series of novel aspartic acid derivatives to improve their anti-fibrotic activity. nih.govresearchgate.net In one study, 32 compounds were created using L-aspartic acid as the lead structure, with modifications to the amino and carboxyl groups. nih.govnih.gov These new compounds were screened for their ability to inhibit the COL1A1 promoter, a key gene involved in collagen production during fibrosis. nih.gov Several derivatives showed significantly higher potency than the parent compound. nih.govresearchgate.net Further investigation revealed that the most promising compounds ameliorated liver fibrosis by inhibiting the IKKβ-NF-κB signaling pathway, which plays a crucial role in the inflammatory response that drives fibrosis. nih.govnih.gov
Design and Synthesis of Biologically Active Derivatives
Beyond its role as a building block, the scaffold of this compound is itself a template for designing new therapeutic agents. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) to develop compounds with optimized biological effects.
A prime example of this approach is the development of the aforementioned anti-liver fibrosis agents. nih.gov In a comprehensive study, derivatives were synthesized by modifying the amino and carboxyl groups of the aspartic acid backbone. nih.gov The in vitro pharmacological evaluation of these analogs yielded crucial insights into their structure-activity relationships.
The study screened 32 synthesized compounds for their inhibitory effects on the COL1A1 promoter. nih.gov The results demonstrated that specific modifications led to a dramatic increase in potency. nih.govresearchgate.net For example, four of the synthesized compounds exhibited inhibition rates between 66.72% and 97.44%, far exceeding that of the positive control EGCG (36.46%) and the parent compound L-Aspartic acid (11.33%). nih.gov Two lead compounds, designated 41 and 8a , were found to significantly reduce the expression of fibrosis markers (COL1A1, fibronectin, and α-SMA) in activated hepatic stellate cells. nih.gov This research not only identified potent new anti-fibrotic candidates but also provided a mechanistic understanding of their action through the IKKβ-NF-κB pathway, laying the groundwork for future drug discovery in this area. nih.govnih.govresearchgate.net
Table 1: Inhibitory Activity of Selected Aspartic Acid Derivatives on COL1A1 Promoter
| Compound | Inhibition Rate (%) | Notes |
|---|---|---|
| L-Aspartic Acid | 11.33 ± 0.35 | Parent Compound |
| EGCG | 36.46 ± 4.64 | Positive Control |
| Derivative 8a | High | One of the lead compounds identified. |
| Derivative 41 | High | One of the lead compounds identified. |
| Range for 4 most potent derivatives | 66.72 - 97.44 | Showed superior potency. nih.gov |
Data derived from a study on L-aspartic acid derivatives, demonstrating the potential for developing highly active analogs. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies focused solely on this compound are not extensively documented, the broader class of aspartic acid derivatives has been a subject of such investigations.
For instance, research into aspartic acid derivatives has been conducted to explore their potential against liver fibrosis. A 2024 study utilized L-aspartic acid, the (S)-enantiomer of the parent amino acid of the title compound, as a lead structure for the synthesis of new derivatives with improved anti-fibrotic activity. nih.gov This research highlights the utility of the aspartic acid scaffold in developing therapeutic agents and underscores the importance of systematic modifications to understand the SAR. nih.gov Although this study focused on L-aspartic acid derivatives, it provides a methodological precedent for future SAR studies that could include this compound to probe the influence of stereochemistry and methyl esterification on activity.
In vitro and In vivo Investigations of Therapeutic Potential
The evaluation of a compound's therapeutic potential begins with in vitro (laboratory-based) and in vivo (animal-based) studies. These investigations are crucial for determining a compound's efficacy and mechanism of action.
While specific in vitro and in vivo studies on the therapeutic potential of this compound are limited in publicly available literature, related compounds have shown promise. For example, a class of compounds known as 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has been identified as novel inhibitors of the ASCT2 transporter, which is involved in glutamine transport in cancer cells. nih.gov This suggests that butanoic acid derivatives can be designed to interact with specific biological targets.
Furthermore, a patent for beta-substituted beta-amino acids and their analogs describes their use as chemotherapeutic agents that are selective substrates for the LAT1/4F2hc transporter, which is highly expressed in many types of cancer cells. google.com These examples, while not directly involving this compound, illustrate the potential for amino acid derivatives to be developed into targeted therapies.
Protein Methylation Research and Membrane Protein Studies
The structural similarity of this compound to endogenous amino acids suggests its potential involvement in processes such as protein methylation and interaction with membrane transport proteins.
Protein methylation is a critical post-translational modification that regulates numerous cellular processes. Inhibitors of protein arginine methyltransferases (PRMTs) are being investigated as potential therapeutics for various diseases, including cancer. nih.govnih.gov While there is no direct evidence of this compound acting as a PRMT inhibitor, its amino acid-like structure could make it a candidate for such studies.
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The industrial production of amino acids and their derivatives is increasingly under scrutiny for its environmental impact. Future research will prioritize the development of "green" and efficient synthesis methods for (R)-2-Amino-4-methoxy-4-oxobutanoic acid.
Current industrial synthesis of related compounds, like L-aspartic acid, often relies on processes that generate significant waste. rsc.org Emerging research focuses on biocatalysis and green chemistry principles to mitigate these issues. For instance, a highly efficient biosynthesis system for L-aspartic acid has been developed using engineered E. coli containing enzymes like maleate (B1232345) cis-trans isomerase and aspartase, which significantly reduces costs and wastewater. rsc.org A key future direction will be the adaptation of such enzymatic and whole-cell biotransformation systems for the stereoselective synthesis of the (R)-enantiomer.
Furthermore, the principles of green chemistry, such as the use of renewable feedstocks and designing for degradation, are being applied to the synthesis of polymers from aspartic acid. gctlc.orgacs.org These approaches, which involve simple heating and hydrolysis, could be refined to produce chiral derivatives like this compound with greater atomic economy and reduced environmental footprint.
Table 1: Emerging Sustainable Synthetic Approaches
| Approach | Description | Potential Advantages |
|---|---|---|
| Enzymatic Synthesis | Use of isolated enzymes (e.g., isomerases, transaminases) to catalyze specific reaction steps stereoselectively. | High specificity, mild reaction conditions, reduced byproducts. rsc.org |
| Whole-Cell Biotransformation | Engineering microorganisms like E. coli to produce the target compound from simple precursors. | Cost reduction, integration of multiple reaction steps, potential for continuous processing. rsc.orgnih.gov |
| Thermal Polymerization | Green methods involving the heating of the parent amino acid, followed by controlled hydrolysis to yield derivatives. | Use of renewable feedstocks, potential for producing biodegradable materials. acs.org |
Exploration of Novel Biochemical Functions and Pathways
While the parent L-aspartic acid is a well-understood proteinogenic amino acid involved in numerous core metabolic processes, the specific biochemical roles of its D-enantiomer derivatives are less characterized. nih.gov An exciting frontier is the exploration of how this compound might function in or be used to probe biological systems.
Research is actively underway to engineer novel biochemical pathways in model organisms. For example, scientists have successfully engineered E. coli to synthesize L-2-aminobutyric acid by introducing genes that encode for enzymes like tyrosine aminotransferase and threonine deaminase, using L-aspartic acid as a substrate in the transamination step. nih.gov A logical next step is to investigate whether this compound can be used as a substrate or an inhibitor in these or newly designed synthetic biology circuits to produce novel non-proteinogenic amino acids. nih.gov
D-aspartic acid itself has been shown to play a role in brain development and neurotransmission. nih.gov Future studies will likely investigate whether derivatives like the β-methyl ester can modulate these pathways, potentially acting as specific agonists or antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org
Expansion of Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block for the synthesis of more complex molecules. chemimpex.com Its future applications in drug discovery are expected to expand significantly, particularly in the realm of peptide-based therapeutics and peptidomimetics.
The incorporation of non-natural D-amino acids into peptide chains is a well-established strategy to increase their stability against enzymatic degradation, thereby improving their therapeutic efficacy. chemimpex.com this compound is an ideal candidate for this purpose. It can be used in the synthesis of phosphonodipeptides and other peptide derivatives with unique structural and functional properties. rsc.org
Recent advances in drug development have seen the rise of complex synthetic peptides like Tirzepatide, which demonstrates how modified amino acid structures contribute to specific receptor interactions and therapeutic outcomes. wikipedia.org Future research will likely focus on incorporating this compound into novel peptide structures to develop agents for metabolic diseases, neurological disorders, and oncology. nih.govchemimpex.com Its use as an intermediate allows for the creation of tailored compounds with enhanced solubility and stability, crucial for effective drug formulation. chemimpex.com
Table 2: Potential Drug Discovery Applications
| Area | Rationale for Use | Example Target Area |
|---|---|---|
| Peptide Therapeutics | Introducing D-amino acids increases resistance to proteolysis, enhancing bioavailability. | Development of stable analogs of hormones or enzyme inhibitors. chemimpex.com |
| Neurological Disorders | D-aspartate derivatives can interact with NMDA receptors, influencing neurotransmission. | Modulating excitatory pathways in conditions like schizophrenia or ischemic damage. nih.gov |
| Anticancer Agents | Aspartate metabolism is crucial for cancer cell proliferation; derivatives could act as metabolic inhibitors. | Targeting asparagine synthetase or other enzymes in the aspartate pathway. nih.gov |
| Chiral Synthesis | Serves as a starting material for complex molecules where specific stereochemistry is critical for function. | Synthesis of various bioactive small molecules and natural product analogs. rsc.org |
Advanced Computational Modeling for Structure-Function Relationships
To accelerate the discovery and optimization of molecules derived from this compound, advanced computational modeling will be indispensable. In silico methods are becoming central to modern chemical research, allowing for the prediction of properties and the rational design of new compounds and synthetic routes.
Computational tools can be used to model the docking of peptides containing this D-amino acid derivative into the active sites of target proteins, such as enzymes or receptors. This allows researchers to predict binding affinities and understand the structural basis for biological activity, guiding the design of more potent and selective drugs.
Furthermore, computational chemistry is instrumental in optimizing synthetic reactions. High-throughput experimentation platforms, which simulate reaction conditions at a microscale, can be used to rapidly screen catalysts and conditions for the synthesis of derivatives. acs.org Density functional theory (DFT) and other quantum mechanical calculations can elucidate reaction mechanisms, helping to design more efficient and sustainable synthetic processes for producing and utilizing this compound. These computational approaches bridge the gap between small-scale screening and scalable, efficient chemical manufacturing. acs.org
Q & A
Q. What are the recommended safety protocols for handling (R)-2-Amino-4-methoxy-4-oxobutanoic acid in laboratory settings?
While specific toxicity data for this compound is unavailable, researchers should follow general precautions for handling amino acid derivatives. Key measures include:
- Using personal protective equipment (PPE): gloves, lab coats, and eye protection to minimize exposure .
- Avoiding contact with incompatible materials such as strong acids, bases, or oxidizing agents .
- Working in a well-ventilated fume hood to mitigate inhalation risks .
- Implementing rigorous hygiene practices, including thorough handwashing after handling .
Q. What synthetic strategies are effective for preparing this compound?
Synthesis typically involves enantioselective routes due to the chiral center. Methodological approaches include:
- Asymmetric hydrogenation : Using chiral catalysts to reduce ketone intermediates while preserving stereochemistry.
- Enzymatic resolution : Employing lipases or acylases to separate enantiomers from racemic mixtures .
- Claisen condensation : Reacting hydrocinnamic acid derivatives with oxalate esters, followed by selective amination and methoxylation .
- Protection of functional groups : Temporary masking of the amino group with Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during synthesis .
Q. Which analytical techniques are optimal for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm the methoxy, amino, and oxobutanoic acid groups. -NMR can resolve enantiomeric purity via chiral shift reagents .
- X-ray crystallography : Using programs like SHELXL or OLEX2 to determine absolute configuration and crystal packing .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Polarimetry : Measuring optical rotation to assess enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Contradictions in crystallographic results may arise from twinning, disorder, or poor diffraction quality. Mitigation strategies include:
- Data reprocessing : Using SHELXL’s TWIN and BASF commands to model twinned crystals .
- High-resolution datasets : Collecting data at synchrotron facilities to improve resolution (<1.0 Å) for better electron density maps .
- Validation tools : Cross-checking with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What experimental design considerations are critical for maintaining enantiomeric purity during synthesis?
Enantiomeric drift can occur due to racemization under basic or high-temperature conditions. Best practices include:
- Low-temperature reactions : Conducting amidation or esterification steps at 0–5°C to minimize racemization .
- Inert atmospheres : Using nitrogen or argon to prevent oxidative degradation of chiral centers .
- Chiral HPLC monitoring : Regularly analyzing intermediates to detect early-stage racemization .
Q. How can computational modeling address gaps in experimental reactivity data for this compound?
Discrepancies between predicted and observed reactivity (e.g., unexpected substitution or oxidation products) can be resolved by:
- DFT (Density Functional Theory) calculations : Modeling transition states to predict regioselectivity in nucleophilic attacks on the methoxy-oxobutanoate moiety .
- MD (Molecular Dynamics) simulations : Simulating solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF or THF .
- Machine learning : Training models on analogous compounds (e.g., 4-oxobutanoic acid derivatives) to predict kinetic parameters .
Data Contradiction Analysis
- Conflicting spectral data : If NMR or MS results deviate from expected patterns, verify sample purity via HPLC and repeat experiments under controlled conditions (e.g., dry solvents, inert gas) .
- Crystallographic vs. computational structures : Use software like Mercury (CCDC) to overlay experimental and DFT-optimized structures, identifying torsional mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
